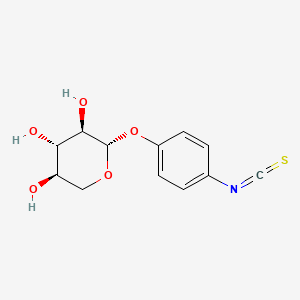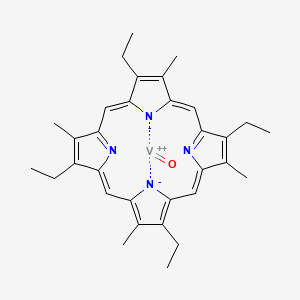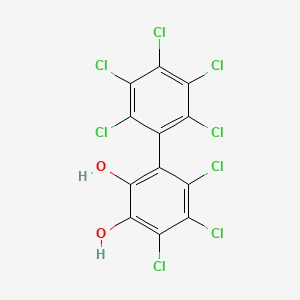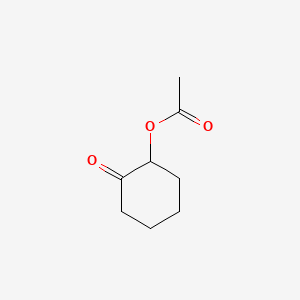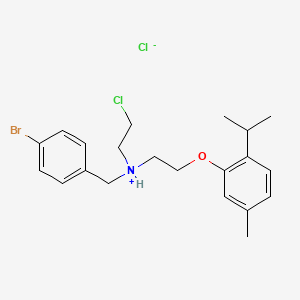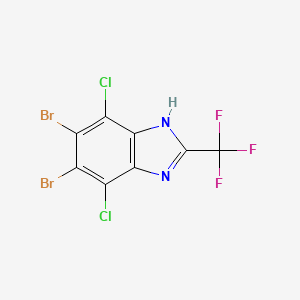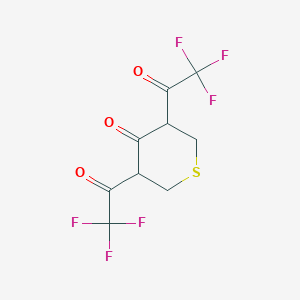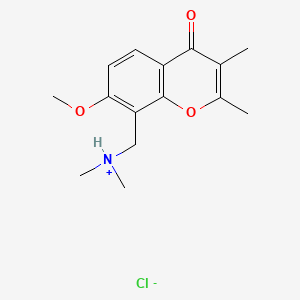
Tridecyl phosphate, 2-ethylhexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl phosphate, 2-ethylhexylamine salt: is a chemical compound with the molecular formula C21H48NO4P . It is a type of surfactant, which means it has the ability to reduce surface tension between two liquids or a liquid and a solid. This compound is commonly used in various industrial applications due to its excellent emulsifying, dispersing, and wetting properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by the reaction with 2-ethylhexylamine.
Phosphate Ester Formation: Another method involves the formation of a phosphate ester intermediate, which is then reacted with 2-ethylhexylamine to produce the desired compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and stirred until the reaction is complete.
Continuous Process: Some manufacturers may use a continuous process, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Tridecyl phosphate, 2-ethylhexylamine salt is used as an emulsifier and dispersant in chemical formulations. Biology: It is used in biological research for studying cell membrane interactions and as a component in cell culture media. Medicine: The compound is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs. Industry: It is widely used in the production of personal care products, cleaning agents, and agricultural chemicals due to its surfactant properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to reduce surface tension. It interacts with cell membranes and other biological surfaces, altering their properties and facilitating processes such as emulsification and dispersion. The molecular targets and pathways involved include interactions with lipid bilayers and protein surfaces.
Comparaison Avec Des Composés Similaires
Cetyl Phosphate, 2-ethylhexylamine salt: Similar in structure and function, but with a shorter alkyl chain.
Lauryl Phosphate, 2-ethylhexylamine salt: Another surfactant with a shorter alkyl chain compared to tridecyl phosphate.
Myristyl Phosphate, 2-ethylhexylamine salt: Similar surfactant properties but with a different alkyl chain length.
Uniqueness: Tridecyl phosphate, 2-ethylhexylamine salt is unique due to its longer alkyl chain, which provides superior emulsifying and dispersing properties compared to shorter-chain analogs.
Propriétés
Numéro CAS |
15567-30-3 |
|---|---|
Formule moléculaire |
C21H48NO4P |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;1-3-5-6-8(4-2)7-9/h2-13H2,1H3,(H2,14,15,16);8H,3-7,9H2,1-2H3 |
Clé InChI |
UBOHAECVUOFAKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)(O)O.CCCCC(CC)CN |
Numéros CAS associés |
17701-04-1 15567-30-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



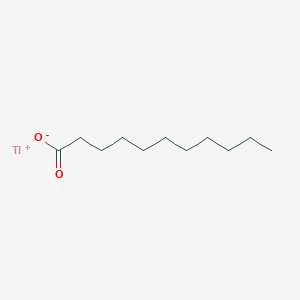
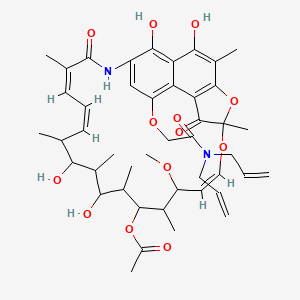
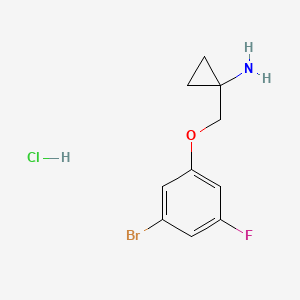
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
